

# An In-depth Technical Guide to the Fundamental Chemical Properties of 4-Methylpyridine

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## Compound of Interest

Compound Name: 4-Methylpyridine

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## Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **4-Methylpyridine** (also known as  $\gamma$ -picoline). The document details its structural characteristics, physicochemical parameters, spectroscopic data, and key chemical reactivity. Standardized experimental protocols for the determination of these properties are presented to ensure reproducibility. Furthermore, this guide illustrates key synthetic pathways and reaction mechanisms involving **4-Methylpyridine** through detailed workflows and logical diagrams, serving as a vital resource for professionals in research, chemical synthesis, and drug development.

## Introduction

**4-Methylpyridine**, a heterocyclic aromatic organic compound, is a significant building block in the synthesis of a wide array of chemical products. Its structure, featuring a pyridine ring with a methyl group at the para-position, imparts a unique combination of basicity and reactivity, making it a versatile intermediate in the pharmaceutical and agrochemical industries.<sup>[1]</sup> A notable application is its role as a precursor in the production of the antituberculosis drug isoniazid.<sup>[2]</sup> Understanding the core chemical properties of **4-Methylpyridine** is paramount for its effective utilization in chemical synthesis and process development. This guide aims to provide a detailed repository of these properties, complete with experimental methodologies and visual representations of its chemical behavior.

## Physicochemical Properties

The physical and chemical properties of **4-Methylpyridine** are summarized in the tables below. These parameters are crucial for its handling, storage, and application in various chemical processes.

### General and Physical Properties

| Property                              | Value                            | Reference(s) |
|---------------------------------------|----------------------------------|--------------|
| Molecular Formula                     | C <sub>6</sub> H <sub>7</sub> N  | [3]          |
| Molecular Weight                      | 93.13 g/mol                      | [3][4]       |
| Appearance                            | Colorless to light yellow liquid | [5]          |
| Odor                                  | Obnoxious, sweetish              | [3][5]       |
| CAS Number                            | 108-89-4                         | [3][6]       |
| Melting Point                         | 2.4 °C (275.5 K)                 | [6][7][8]    |
| Boiling Point                         | 145 °C (418 K) at 760 mmHg       | [3][6][7][8] |
| Density                               | 0.957 g/mL at 25 °C              | [5][6][7][8] |
| Vapor Density                         | 3.2 (vs air)                     | [7][8][9]    |
| Vapor Pressure                        | 4 mmHg at 20 °C                  | [7][8][9]    |
| Flash Point                           | 39 °C (102 °F) (Closed cup)      | [3][6]       |
| Autoignition Temperature              | 538 °C (1000 °F)                 | [6]          |
| Refractive Index (n <sup>20</sup> /D) | 1.504                            | [5][7][8]    |

### Solubility and Acidity

| Property                                       | Value/Description  | Reference(s)  |
|--|--|---------------|
| Solubility in Water                            | Miscible/Soluble   | [3][6][7][10] |
| Solubility in Organic Solvents                 | Soluble in ethanol, ether, methanol, aromatic hydrocarbons (toluene, benzene), and DMSO. | [5][7][10]    |
| pKa of Conjugate Acid (4-methylpyridinium ion) | 5.98 - 6.02  | [3][6][9][11] |

## Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **4-Methylpyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 399.65 MHz):  $\delta$  8.46 (d, 2H, H-2, H-6), 7.10 (d, 2H, H-3, H-5), 2.35 (s, 3H, - $\text{CH}_3$ ).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 125 MHz):  $\delta$  149.5 (C-2, C-6), 147.5 (C-4), 124.5 (C-3, C-5), 21.2 (- $\text{CH}_3$ ).

### Infrared (IR) Spectroscopy

Key IR absorption bands (liquid film) include:

- 3030-2920  $\text{cm}^{-1}$ : C-H stretching (aromatic and methyl)
- 1605, 1560, 1495  $\text{cm}^{-1}$ : C=C and C=N stretching (pyridine ring)
- 1445  $\text{cm}^{-1}$ : C-H bending (methyl)
- 800  $\text{cm}^{-1}$ : C-H out-of-plane bending (para-disubstituted ring)

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **4-Methylpyridine** are provided below.

## Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in ASTM E324.[\[3\]](#)[\[9\]](#)

- **Sample Preparation:** A small amount of crystalline **4-Methylpyridine** (obtained by cooling below its melting point) is introduced into a capillary tube, which is then sealed at one end.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
- **Procedure:** The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle melts is the final melting point. A narrow melting range is indicative of high purity.[\[12\]](#)

## Determination of Boiling Point

This protocol follows the principles of OECD Test Guideline 103.[\[1\]](#)[\[10\]](#)[\[13\]](#)

- **Apparatus:** A distillation flask, a condenser, a thermometer, and a heating mantle are assembled for distillation.
- **Procedure:** A sample of **4-Methylpyridine** is placed in the distillation flask. The liquid is heated to its boiling point.
- **Data Recording:** The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses. This temperature is the boiling point at the recorded atmospheric pressure.

## Determination of Density (Digital Density Meter)

This protocol is based on the principles of ASTM D4052.

- Apparatus: A calibrated digital density meter is used.
- Procedure: The instrument is calibrated with dry air and distilled water. The sample of **4-Methylpyridine** is then injected into the measurement cell.
- Data Recording: The instrument measures the oscillation period of a U-tube containing the sample and calculates the density, typically reported at a specific temperature (e.g., 20 °C or 25 °C).

## Determination of pKa (Potentiometric Titration)

- Solution Preparation: A standard solution of **4-Methylpyridine** (e.g., 0.01 M) is prepared in water. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.
- Apparatus: A calibrated pH meter with a combination pH electrode and a magnetic stirrer.
- Procedure: The pH electrode is immersed in the **4-Methylpyridine** solution. The solution is titrated with the standard HCl solution, adding the titrant in small, known increments. The pH is recorded after each addition, allowing the solution to equilibrate.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

## Acquisition of $^1\text{H}$ NMR Spectrum

- Sample Preparation: Approximately 5-10 mg of **4-Methylpyridine** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: A standard  $^1\text{H}$  NMR pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Acquisition of FT-IR Spectrum (Liquid Film)

- **Sample Preparation:** A drop of neat **4-Methylpyridine** is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- **Instrument Setup:** A background spectrum of the empty sample compartment is collected.
- **Data Acquisition:** The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ , by co-adding multiple scans to improve the signal-to-noise ratio.
- **Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum.

## Chemical Reactivity and Synthetic Applications

**4-Methylpyridine** exhibits reactivity at the nitrogen atom, the pyridine ring, and the methyl group.

### Basicity

The lone pair of electrons on the nitrogen atom makes **4-Methylpyridine** a weak base, readily reacting with acids to form 4-methylpyridinium salts.

### Electrophilic Aromatic Substitution

The pyridine ring is deactivated towards electrophilic attack compared to benzene. However, electrophilic substitution can occur under harsh conditions, primarily at the 3- and 5-positions. To facilitate substitution at the 4-position of the ring (relative to the nitrogen), the pyridine can first be converted to its N-oxide, which activates the ring for electrophilic attack at the 4-position.

### Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions. This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate.

## Reactions of the Methyl Group

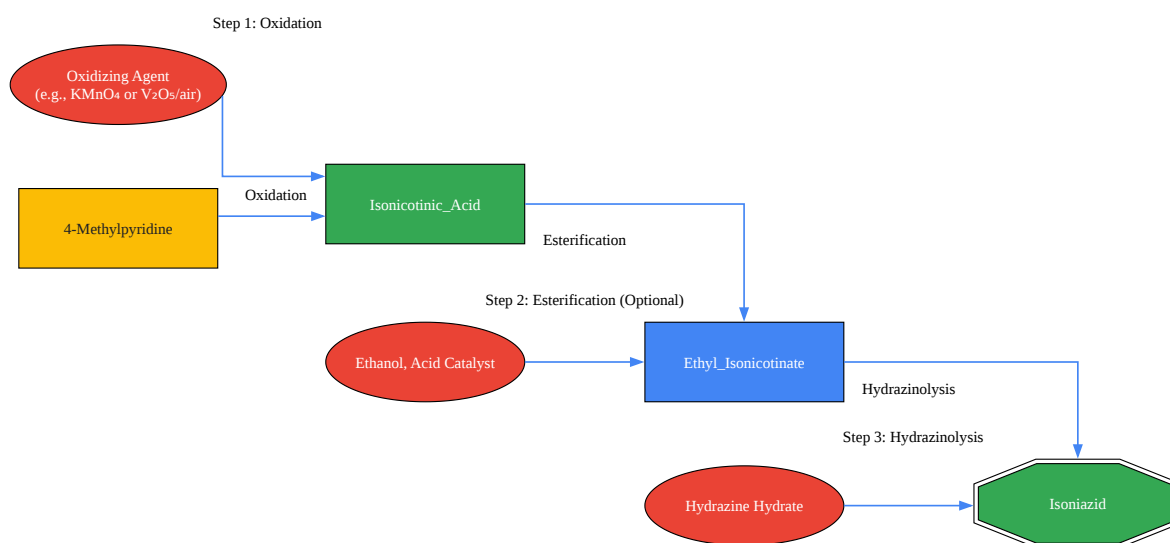
The methyl group can undergo a variety of reactions, including oxidation and condensation.

- Oxidation: The methyl group can be oxidized to a carboxylic acid group, forming isonicotinic acid, a key intermediate in the synthesis of isoniazid.[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Condensation: **4-Methylpyridine** can react with aldehydes, such as formaldehyde, in a condensation reaction to form products like 4-vinylpyridine.[\[4\]](#)[\[9\]](#)[\[10\]](#)

## Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving **4-Methylpyridine**.

## Synthesis of Isoniazid from 4-Methylpyridine

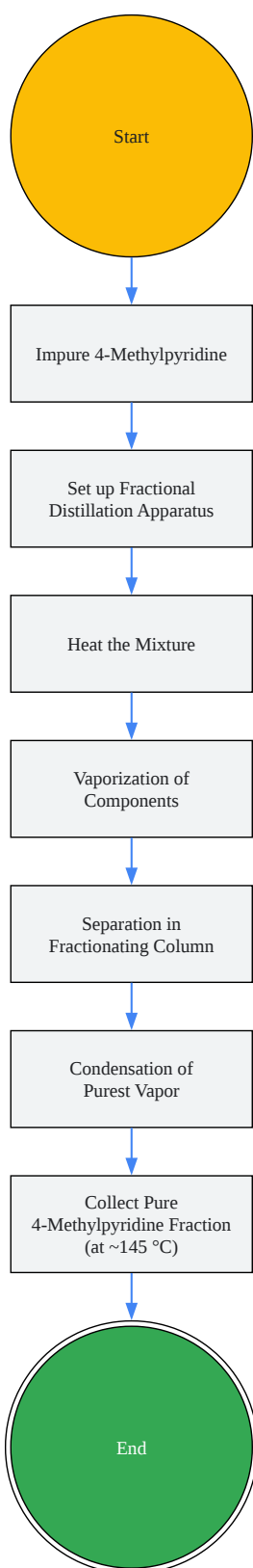


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Caption: Workflow for the synthesis of Isoniazid.

## Purification of 4-Methylpyridine by Fractional Distillation

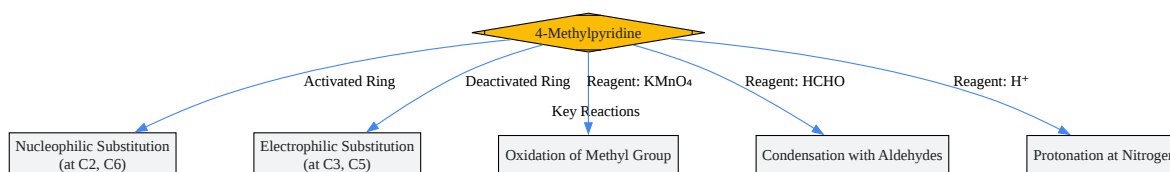




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Caption: Purification of **4-Methylpyridine** via fractional distillation.

## Key Chemical Reactions of 4-Methylpyridine



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Caption: Logical relationships of **4-Methylpyridine**'s key reactions.

## Safety and Handling

**4-Methylpyridine** is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[4] It is essential to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

## Conclusion

This technical guide has provided a detailed examination of the fundamental chemical properties of **4-Methylpyridine**. The tabulated physicochemical data, coupled with detailed experimental protocols, offer a robust resource for its application in a laboratory or industrial setting. The visualized workflows for its key synthetic applications and purification further enhance the practical utility of this document for chemists and researchers. A thorough understanding of these core properties is indispensable for leveraging the full potential of **4-Methylpyridine** as a versatile chemical intermediate.

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